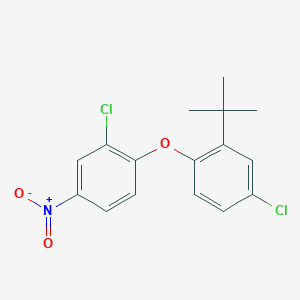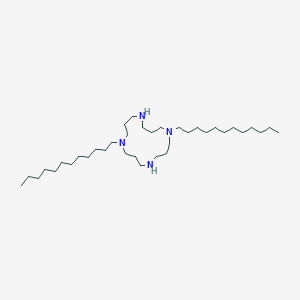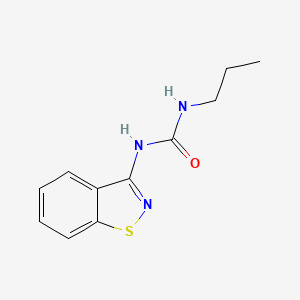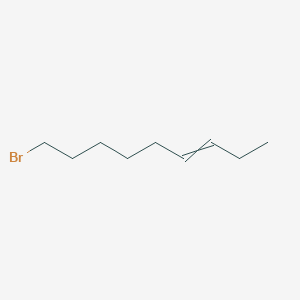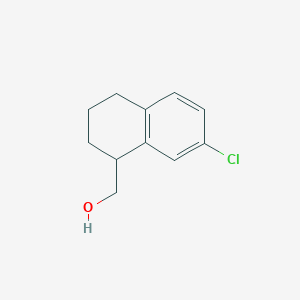
1-Naphthalenemethanol, 7-chloro-1,2,3,4-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthalenemethanol, 7-chloro-1,2,3,4-tetrahydro- is a chemical compound that belongs to the class of naphthalenemethanols. This compound is characterized by the presence of a naphthalene ring system with a methanol group and a chlorine atom attached to it. The tetrahydro designation indicates that the naphthalene ring has been partially hydrogenated, resulting in a reduction of the aromaticity of the ring.
準備方法
Synthetic Routes and Reaction Conditions: 1-Naphthalenemethanol, 7-chloro-1,2,3,4-tetrahydro- can be synthesized through various synthetic routes. One common method involves the reduction of 7-chloro-1-naphthaldehyde using a reducing agent such as sodium borohydride in the presence of a suitable solvent like ethanol. The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of 1-Naphthalenemethanol, 7-chloro-1,2,3,4-tetrahydro- may involve the catalytic hydrogenation of 7-chloro-1-naphthaldehyde using a metal catalyst such as palladium on carbon. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 1-Naphthalenemethanol, 7-chloro-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 7-chloro-1-naphthaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of the compound can lead to the formation of 7-chloro-1,2,3,4-tetrahydronaphthalene.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: 7-chloro-1-naphthaldehyde.
Reduction: 7-chloro-1,2,3,4-tetrahydronaphthalene.
Substitution: Various substituted naphthalenemethanols depending on the nucleophile used.
科学的研究の応用
1-Naphthalenemethanol, 7-chloro-1,2,3,4-tetrahydro- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Naphthalenemethanol, 7-chloro-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1-Naphthalenemethanol: Lacks the chlorine atom and tetrahydro designation.
7-Chloro-1-naphthaldehyde: Contains an aldehyde group instead of a methanol group.
1,2,3,4-Tetrahydronaphthalene: Lacks the methanol and chlorine groups.
Uniqueness: 1-Naphthalenemethanol, 7-chloro-1,2,3,4-tetrahydro- is unique due to the combination of its partially hydrogenated naphthalene ring, methanol group, and chlorine atom. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
特性
CAS番号 |
106336-30-5 |
|---|---|
分子式 |
C11H13ClO |
分子量 |
196.67 g/mol |
IUPAC名 |
(7-chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanol |
InChI |
InChI=1S/C11H13ClO/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h4-6,9,13H,1-3,7H2 |
InChIキー |
BQQXMFQVDDBVQJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C1)C=CC(=C2)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


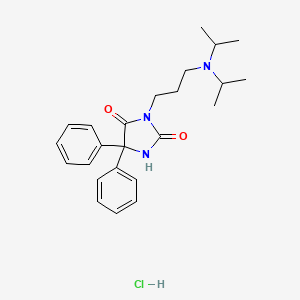
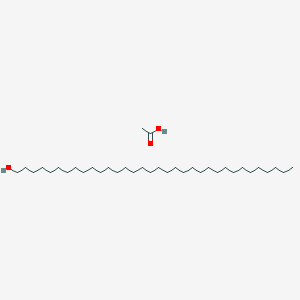
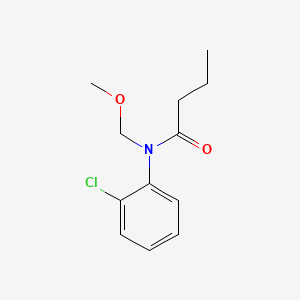
![2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14324934.png)
![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)
